1,4-Di-boc-piperidine-2-carboxylic acid
Description
1,4-Di-boc-piperidine-2-carboxylic acid is a piperidine derivative featuring two tert-butoxycarbonyl (Boc) protecting groups at the 1- and 4-positions and a carboxylic acid moiety at the 2-position. Boc groups are widely employed in organic synthesis to protect amine functionalities, enabling selective reactivity during multi-step reactions. The carboxylic acid group enhances polarity and serves as a site for further derivatization, such as esterification or amide bond formation. Piperidine scaffolds are prevalent in pharmaceuticals and agrochemicals due to their conformational flexibility and bioactivity.
Properties
Molecular Formula |
C16H27NO6 |
|---|---|
Molecular Weight |
329.39 g/mol |
IUPAC Name |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)10-7-8-17(11(9-10)12(18)19)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19) |
InChI Key |
PJRHWAUCRIJKGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Sequential Boc Protection of Piperidine Amines
The synthesis of 1,4-Di-Boc-piperidine-2-carboxylic acid requires regioselective protection of both secondary amines. This is typically achieved through a two-step process:
- N1 Protection : Reacting piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., K₂CO₃ or LiOH) in a polar aprotic solvent like acetone or THF.
- N4 Protection : After isolating the mono-Boc intermediate, a second equivalent of Boc₂O is introduced under similar conditions, often requiring elevated temperatures (40–60°C) to drive the reaction to completion.
Challenges : Competing side reactions, such as overprotection or esterification of the carboxylic acid, necessitate precise stoichiometry and pH control.
Stepwise Synthesis Methods
Hydrogenation of Pyridinecarboxylic Acid Precursors
A widely cited method involves catalytic hydrogenation of pyridinecarboxylic acids followed by Boc protection (Figure 1).
Procedure :
- Hydrogenation : 4-Pyridinecarboxylic acid is reduced using Pd/C (5% Pd) under high-pressure H₂ (4–5 MPa) at 90–100°C in aqueous medium. This yields piperidine-2-carboxylic acid with >95% molar yield.
- Boc Protection : The product is treated with Boc₂O (2.2 equiv) in acetone/water (1:3 v/v) with K₂CO₃ (4 equiv) at 25°C for 12 hours, achieving 99% yield of the di-Boc derivative.
Optimization :
Mitsunobu Coupling for Functionalized Intermediates
In a recent study, Mitsunobu reaction was employed to attach Boc-protected piperidine to aromatic ketones (Scheme 1):
- Mitsunobu Coupling : N-Boc-4-hydroxymethylpiperidine reacts with 3-hydroxybenzophenone using DIAD and PPh₃ in THF.
- Deprotection and Reprocessing : The intermediate is deprotected with HCl/dioxane, then reprotected at N4 with Boc₂O.
Yield : 85–90% after chromatography.
Alternative Synthetic Approaches
Solid-Phase Synthesis
A patent by Sinova Inc. describes a resin-bound method to avoid solubility issues:
Enzymatic Resolution for Enantiopure Derivatives
Lipase-mediated resolution of racemic piperidine-2-carboxylic acid esters achieves >99% enantiomeric excess before Boc protection, critical for chiral drug synthesis.
Reaction Optimization and Scalability
Cost-Effective Catalysis
Replacing Pd/C with Raney Ni in hydrogenation reduces catalyst costs by 60%, albeit requiring higher pressures (6–7 MPa).
Solvent Recycling
Industrial protocols recover acetone via distillation, reducing waste and production costs by 20%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1,4-Di-boc-piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield piperidine-2-carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The Boc groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various reagents depending on the desired substitution, such as benzyl chloroformate for benzyl protection.
Major Products Formed
Hydrolysis: Piperidine-2-carboxylic acid.
Reduction: Piperidine-2-methanol.
Substitution: Derivatives with different protecting groups or functional groups.
Scientific Research Applications
1,4-Di-boc-piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the synthesis of peptide mimetics and other biologically active molecules.
Medicine: It serves as a building block for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Di-boc-piperidine-2-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The Boc groups protect the amine functionalities from unwanted reactions, allowing for selective transformations of other functional groups in the molecule. Upon completion of the desired reactions, the Boc groups can be removed under mild acidic conditions to reveal the free amine groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1,4-Di-boc-piperidine-2-carboxylic acid can be contextualized by comparing it to related piperidine derivatives:
1-Boc-4-hydroxy piperidine
- Structure : Single Boc group at position 1 and a hydroxyl group at position 4.
- Key Differences : Lacks the carboxylic acid group at position 2, reducing polarity and reactivity toward nucleophiles or metal-catalyzed couplings. The hydroxyl group may participate in hydrogen bonding, enhancing solubility in polar solvents compared to the Boc-protected carboxylic acid analog.
4-Piperidinecarboxylic Acid (Isonipecotic Acid)
- Structure : Unprotected piperidine ring with a carboxylic acid group at position 4.
- Key Differences : Absence of Boc groups renders the amine group reactive, necessitating in-situ protection during synthesis. The carboxylic acid allows salt formation (e.g., with amines or metals), improving aqueous solubility.
- Applications : A building block for drug candidates (e.g., GABA analogs) and chiral auxiliaries .
N-Cbz-2-Piperidinecarboxylic Acid
- Structure : Carbobenzyloxy (Cbz) protecting group instead of Boc, with a carboxylic acid at position 2.
- Key Differences: Cbz deprotection requires hydrogenolysis or acidic conditions, whereas Boc removal is typically achieved with trifluoroacetic acid. The choice of protecting group influences synthetic pathways; Boc is preferred for acid-stable intermediates, while Cbz suits hydrogenation-compatible steps.
- Applications : Common in peptide synthesis and chiral resolution processes .
Sulfonated Piperidinecarboxylic Acid Derivatives
- Structure : Example: 1-[(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-3-carboxylic acid.
- Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid and altering electronic properties. Such derivatives are often designed for enhanced receptor binding in drug discovery.
- Applications: Potential use in kinase inhibitors or protease-targeting therapeutics .
Comparative Data Table
| Compound | Molecular Formula | Functional Groups | Solubility Profile | Key Applications |
|---|---|---|---|---|
| This compound | C₁₇H₂₈N₂O₆ | 2×Boc, 1×COOH | Moderate in organic solvents | Protected intermediate for drug synthesis |
| 1-Boc-4-hydroxy piperidine | C₁₀H₁₉NO₃ | 1×Boc, 1×OH | High in polar solvents | Alkaloid intermediates |
| 4-Piperidinecarboxylic acid | C₆H₁₁NO₂ | 1×COOH, 1×NH | High in aqueous buffers | GABA analogs, chiral auxiliaries |
| N-Cbz-2-piperidinecarboxylic acid | C₁₄H₁₇NO₄ | 1×Cbz, 1×COOH | Low to moderate in DMSO | Peptide synthesis |
Research Findings and Implications
- Synthetic Utility : The dual Boc protection in this compound allows sequential deprotection, enabling orthogonal functionalization of the piperidine ring. This is critical in multi-step syntheses of complex molecules, such as protease inhibitors or kinase modulators.
- Spectroscopic Differentiation : Infrared (IR) spectra of Boc-protected compounds exhibit characteristic carbonyl stretches (~1680–1720 cm⁻¹), distinct from Cbz-protected analogs (~1700–1740 cm⁻¹). The carboxylic acid group contributes to broad O-H stretches (~2500–3000 cm⁻¹) in IR, aiding structural confirmation .
- Safety Considerations : While toxicity data are sparse, analogous Boc-piperidines warrant rigorous safety protocols, including eye protection and ventilation, as recommended for 1-Boc-4-hydroxy piperidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
